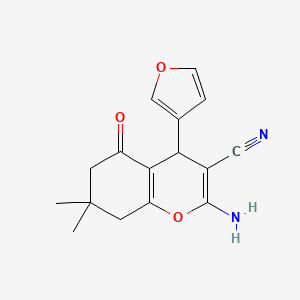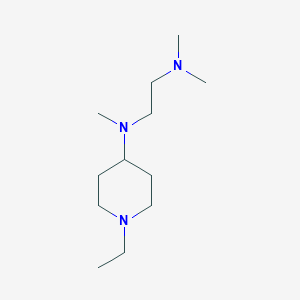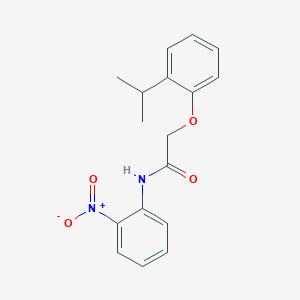![molecular formula C15H12ClNO2 B4966587 (2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B4966587.png)
(2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 3-hydroxyphenylamino group, making it a unique derivative of chalcones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 3-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as ionic liquids or phase transfer catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated derivatives
Scientific Research Applications
(2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to its anti-inflammatory effects. It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one
- (2E)-1-(4-fluorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one
- (2E)-1-(4-methylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one
Uniqueness
The presence of the 4-chlorophenyl group in (2E)-1-(4-chlorophenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-hydroxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-6-4-11(5-7-12)15(19)8-9-17-13-2-1-3-14(18)10-13/h1-10,17-18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSYIJXJSHYMCQ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B4966509.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)
![5-amino-N-[3-[(5-amino-2-methylphenyl)sulfonylamino]-4,5-dimethylphenyl]-2-methylbenzenesulfonamide](/img/structure/B4966517.png)
![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)
![3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B4966528.png)

![N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;oxalic acid](/img/structure/B4966538.png)
![N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4966544.png)
![2-(2-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B4966559.png)
![3-{[(4-CHLOROPHENYL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4966564.png)


![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4966594.png)
![[2-(Methoxymethyl)piperidin-1-yl]-[3-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]methanone](/img/structure/B4966600.png)
